2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide
Description
The ethoxy group at the ortho position of the phenyl ring distinguishes it from other derivatives, influencing steric effects and lipophilicity . Despite its discontinued commercial availability (as noted in ), its structural framework aligns with pharmacologically active acetamides, warranting comparative analysis.
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-11-7-6-10-13(14)18-16(19)15(17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVWTFFXLMQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide typically involves the reaction of 2-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-ethoxyaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural variations and their implications:
*Calculated based on molecular formula C₁₆H₁₆ClNO₂.
Key Observations :
- Ethoxy vs.
- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., 2-ethoxyphenyl) may exhibit steric hindrance, limiting binding to planar active sites compared to para-substituted analogs .
- Heterocyclic Modifications : Thiazole or coumarin moieties expand π-system interactions, enhancing target affinity in biological systems .
Physicochemical and Crystallographic Properties
- Solubility : Ethoxy-substituted analogs are less water-soluble than methoxy derivatives (e.g., IQP’s solubility ~0.1 mg/mL vs. coumarin hybrid ~0.05 mg/mL) .
- Crystallography : Ortho-substituted acetamides (e.g., 2-chloro-N-phenylacetamide) form hydrogen-bonded chains (N–H⋯O), stabilizing crystal lattices . Para-substituted derivatives (e.g., 4-methylphenyl) exhibit planar packing with minimal steric clashes .
Biological Activity
2-Chloro-N-(2-ethoxyphenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies while summarizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent, an ethoxy group, and a phenylacetamide backbone, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various N-substituted phenylacetamides, the compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
| Methicillin-resistant S. aureus | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, treatment with varying concentrations of the compound resulted in significant reductions in cell viability in breast cancer cells .
Table 2: Anticancer Activity of this compound
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 25 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit critical enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and apoptosis .
Study on Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of various phenylacetamides, including our compound. The results highlighted that the presence of the chloro group significantly enhanced the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness against resistant strains .
Investigation into Anticancer Mechanisms
In another study focusing on cancer cell lines, researchers observed that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cells. This accumulation was linked to the activation of stress response pathways that ultimately resulted in programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
